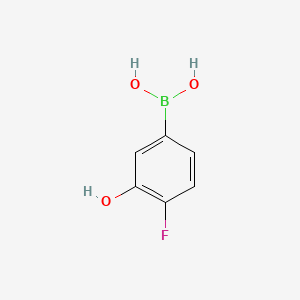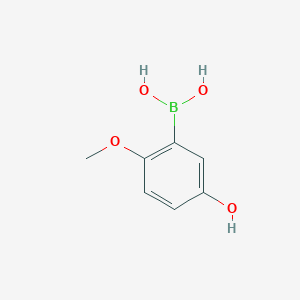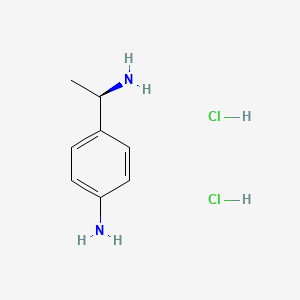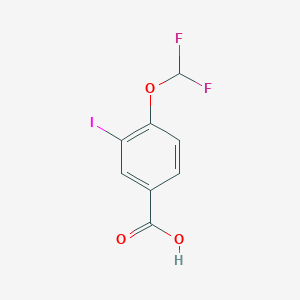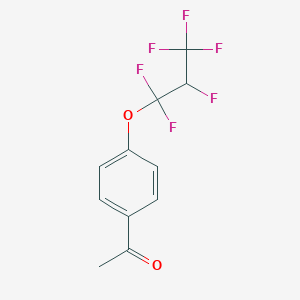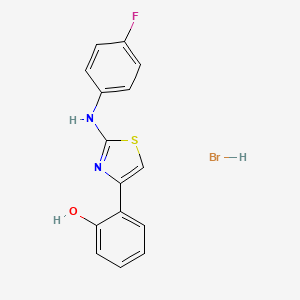
Fesoterodine (L-mandelate)
Overview
Description
Fesoterodine (L-mandelate) is a muscarinic receptor antagonist used primarily for the treatment of overactive bladder (OAB). It is an orally active, nonsubtype selective, competitive antagonist of muscarinic receptors, which include M1, M2, M3, M4, and M5 receptors . The compound is known for its efficacy in reducing symptoms such as urinary frequency, urgency, and incontinence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fesoterodine (L-mandelate) involves the reaction of fesoterodine with L-mandelic acid. One of the methods includes contacting fesoterodine with 2-chloro-mandelic acid . The process results in the formation of fesoterodine mandelate, which can be further purified to obtain high-purity fesoterodine free base or its pharmaceutically acceptable salts .
Industrial Production Methods: Industrial production methods for fesoterodine (L-mandelate) focus on achieving high purity and yield. The process involves solid-state forms of fesoterodine mandelate and its pharmaceutical compositions . The production process ensures that the final product is substantially free of impurities, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Fesoterodine (L-mandelate) undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The compound is rapidly and extensively hydrolyzed in plasma by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine .
Common Reagents and Conditions: Common reagents used in the reactions involving fesoterodine (L-mandelate) include esterases for hydrolysis and various solvents for dissolution . The conditions for these reactions are typically mild, involving physiological pH and temperature.
Major Products Formed: The major product formed from the hydrolysis of fesoterodine (L-mandelate) is 5-hydroxymethyl tolterodine, which is the active metabolite responsible for its pharmacological effects .
Scientific Research Applications
Fesoterodine (L-mandelate) has a wide range of scientific research applications. In chemistry, it is used to study the interactions of muscarinic receptors with antagonists . In biology and medicine, it is extensively researched for its therapeutic effects on overactive bladder and related urinary disorders . The compound is also used in pharmacological studies to understand its efficacy and safety profile .
Mechanism of Action
The mechanism of action of fesoterodine (L-mandelate) involves its conversion to the active metabolite, 5-hydroxymethyl tolterodine, by plasma esterases . This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and reducing detrusor pressure . The inhibition of muscarinic receptors leads to decreased urinary urgency and frequency .
Comparison with Similar Compounds
Fesoterodine (L-mandelate) is often compared with other antimuscarinic agents such as oxybutynin and tolterodine . While all these compounds are used to treat overactive bladder, fesoterodine (L-mandelate) is unique due to its nonsubtype selective action on muscarinic receptors and its favorable safety profile . Similar compounds include oxybutynin, tolterodine, and solifenacin .
Properties
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMCIEARGQDQNL-SXTNJFIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


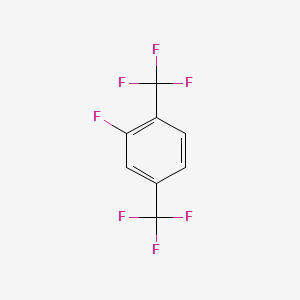
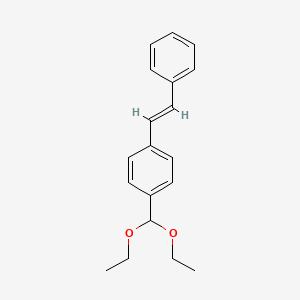
![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)
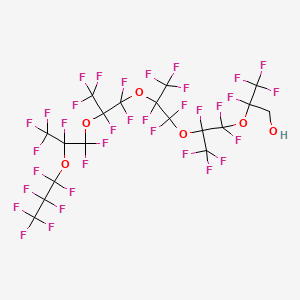

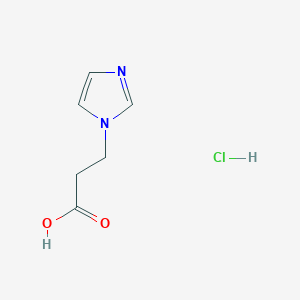
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

